Propan-2-yl 4-(3-bromophenyl)-2-{[(4-chloro-2-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate
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Overview
Description
ISOPROPYL 4-(3-BROMOPHENYL)-2-[(4-CHLORO-2-NITROBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE is a complex organic compound that features a combination of aromatic rings, halogens, nitro groups, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 4-(3-BROMOPHENYL)-2-[(4-CHLORO-2-NITROBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE typically involves multiple steps:
Formation of the 3-bromophenyl intermediate: This can be achieved through bromination of phenyl derivatives.
Introduction of the 4-chloro-2-nitrobenzoyl group: This step involves acylation reactions using 4-chloro-2-nitrobenzoic acid or its derivatives.
Formation of the thiophene ring: This can be synthesized through cyclization reactions involving sulfur-containing reagents.
Final esterification: The isopropyl group is introduced through esterification reactions using isopropanol and appropriate catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the nitro group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines or hydroxylamines.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
Medicine
The compound may have potential as a pharmaceutical intermediate or as a lead compound in drug discovery.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ISOPROPYL 4-(3-BROMOPHENYL)-2-[(4-CHLORO-2-NITROBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
- ISOPROPYL 4-(3-BROMOPHENYL)-2-[(4-CHLOROBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE
- ISOPROPYL 4-(3-BROMOPHENYL)-2-[(4-NITROBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE
Uniqueness
The presence of both the 4-chloro-2-nitrobenzoyl group and the thiophene ring in ISOPROPYL 4-(3-BROMOPHENYL)-2-[(4-CHLORO-2-NITROBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE makes it unique compared to similar compounds
Properties
Molecular Formula |
C21H16BrClN2O5S |
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Molecular Weight |
523.8 g/mol |
IUPAC Name |
propan-2-yl 4-(3-bromophenyl)-2-[(4-chloro-2-nitrobenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H16BrClN2O5S/c1-11(2)30-21(27)18-16(12-4-3-5-13(22)8-12)10-31-20(18)24-19(26)15-7-6-14(23)9-17(15)25(28)29/h3-11H,1-2H3,(H,24,26) |
InChI Key |
YJPXOADHMAAZLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC=C1C2=CC(=CC=C2)Br)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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